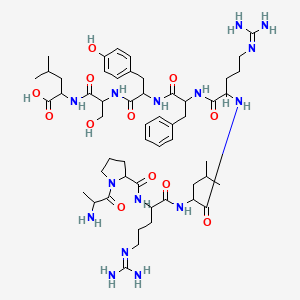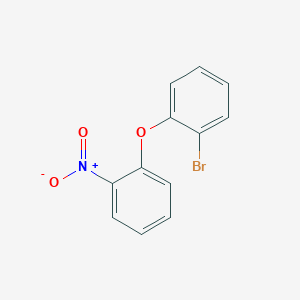![molecular formula C22H15BrO B12099468 (1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)
(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde is a chiral compound with significant importance in organic synthesis and catalysis. The compound features a binaphthalene core, which is a common structural motif in many chiral ligands used in asymmetric synthesis.
Méthodes De Préparation
The synthesis of (1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde typically involves the bromination of a binaphthalene derivative. One common method includes the bromination of 1,1’-binaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions . Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major products formed from these reactions include substituted binaphthalenes, carboxylic acids, and primary alcohols.
Applications De Recherche Scientifique
(1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of chiral ligands for asymmetric catalysis. These ligands are crucial in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of chiral recognition and enantioselective processes in biological systems.
Industry: The compound is used in the synthesis of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of (1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde primarily involves its role as a chiral ligand in asymmetric catalysis. The binaphthalene core provides a rigid, chiral environment that can induce enantioselectivity in various catalytic reactions. The bromomethyl and aldehyde groups can participate in coordination with metal centers, facilitating the formation of chiral complexes that catalyze enantioselective transformations.
Comparaison Avec Des Composés Similaires
Similar compounds to (1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde include other binaphthalene derivatives such as:
®-BINOL: 1,1’-Bi-2-naphthol, a widely used chiral ligand in asymmetric synthesis.
®-BINAP: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl, another important chiral ligand used in various catalytic processes.
Compared to these compounds, (1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde offers unique reactivity due to the presence of the bromomethyl and aldehyde functional groups, which can be further modified to introduce additional functionality or to fine-tune the properties of the resulting chiral ligands.
Propriétés
Formule moléculaire |
C22H15BrO |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)naphthalen-1-yl]naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C22H15BrO/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12,14H,13H2 |
Clé InChI |
OPHLXGIAPKCNTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanoic acid, 2,2-dimethyl-, 8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl ester, [1S-[1alpha,3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta]]-(9CI)](/img/structure/B12099391.png)

![4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12099402.png)

![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)
![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)



![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)



